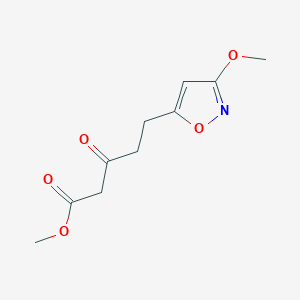
4-(Pyridin-2-yl)pyrrolidin-2-one
Descripción general
Descripción
“4-(Pyridin-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring attached to a pyridin-2-yl group . The pyrrolidin-2-one ring is a five-membered lactam, which is a cyclic amide . This structure is a key component in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones often involves the use of cyclic or acyclic precursors . A selective synthesis of pyrrolidin-2-ones has been reported, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular weight of “4-(Pyridin-2-yl)pyrrolidin-2-one” is 162.19 . Its IUPAC name is 4-(2-pyridinyl)-2-pyrrolidinone and its InChI code is 1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Aplicaciones Científicas De Investigación
Enantioseparation
Chiral selectors like teicoplanin can resolve 4-aryl-pyrrolidin-2-ones into enantiomers. This enantioseparation has implications for drug development.
For more in-depth reading, you can explore the following references:
- Giovanna Li Petri et al. (2021). “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” .
- “An Overview of the Biological Activity of Pyrrolo [3,4-]” .
- “Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines” .
- “Enantioseparation of 4C-Substituted Pyrrolidin-2-One” .
Mecanismo De Acción
Target of Action
The primary target of 4-(Pyridin-2-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated target, particularly in the context of antimalarial activity .
Mode of Action
4-(Pyridin-2-yl)pyrrolidin-2-one interacts with its target, PRS, by binding to the ATP-site . This interaction inhibits the function of PRS, leading to a disruption in protein synthesis .
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway. PRS is responsible for attaching the amino acid proline to its corresponding tRNA during protein synthesis. By inhibiting PRS, 4-(Pyridin-2-yl)pyrrolidin-2-one disrupts this process, leading to a decrease in protein production .
Result of Action
The primary result of the action of 4-(Pyridin-2-yl)pyrrolidin-2-one is the inhibition of protein synthesis due to the disruption of PRS function . This can lead to a decrease in the growth and proliferation of cells, particularly in the context of antimalarial activity .
Action Environment
The action, efficacy, and stability of 4-(Pyridin-2-yl)pyrrolidin-2-one can be influenced by various environmental factors. For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s activity may be affected by the presence of other substances in the body that could interact with the same target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHDIJPPAHJALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)pyrrolidin-2-one | |
CAS RN |
28311-29-7 | |
| Record name | 4-(pyridin-2-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)



![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)



![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)

![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)

